N-(2-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide
Description
N-(2-Methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 3,4,5-trimethylpyrazole moiety and linked to a piperazine-carboxamide scaffold. The 2-methoxyphenyl group attached to the carboxamide nitrogen enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-15-16(2)26-29(17(15)3)21-10-9-20(24-25-21)27-11-13-28(14-12-27)22(30)23-18-7-5-6-8-19(18)31-4/h5-10H,11-14H2,1-4H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJAQBKYFNYDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A piperazine moiety,
- A pyridazine ring,
- A pyrazole substituent,
- A methoxyphenyl group.
This structure suggests potential interactions with various biological targets due to the diverse functional groups present.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The precise mechanism of action remains under investigation, but it is hypothesized that the compound may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.
Antiviral Activity
Research has indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, compounds structurally similar to this compound have shown effectiveness against viruses such as HIV and HSV through inhibition of viral replication mechanisms .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives. For example:
- Case Study 1 : A related pyrazole compound demonstrated cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may exert neuroprotective effects. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds may protect neuronal cells .
Table 1: Summary of Biological Activities
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives. Modifications in the pyrazole ring or piperazine moiety can significantly alter biological activity. For instance:
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes a piperazine moiety, a pyridazine ring, and a pyrazole derivative. These structural features contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 367.45 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to N-(2-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide. Research indicates that pyrazole-based compounds can induce apoptosis in various cancer cell lines, including lung cancer cells (A549) and breast cancer cells (MCF-7) . The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation.
Anti-inflammatory Properties
Compounds with similar structural motifs have demonstrated anti-inflammatory effects in preclinical models. For instance, derivatives containing the pyrazole ring have shown efficacy in reducing inflammation markers in animal models of arthritis . The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes like COX-2.
Antimicrobial Activity
There is growing evidence supporting the antimicrobial properties of pyrazole derivatives. Studies have reported that certain pyrazole-based compounds exhibit significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may possess neuroprotective properties. These compounds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Biological Activities
Detailed Case Studies
Case Study 1: Anticancer Effects
A study evaluating the effects of various pyrazole derivatives on A549 lung cancer cells found that specific modifications in the structure significantly enhanced anticancer activity. The compound's ability to induce apoptosis was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Case Study 2: Anti-inflammatory Mechanism
In an animal model of arthritis, a derivative similar to this compound showed a marked reduction in paw swelling and inflammatory cytokines (TNF-alpha and IL-6). This suggests a promising therapeutic role for this class of compounds in treating inflammatory conditions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below highlights key structural and pharmacological differences between the target compound and related analogs:
Key Observations:
Core Structure Variations: The target compound and PKM-833 share a pyridazine-piperazine-carboxamide backbone, critical for FAAH inhibition.
Substituent Impact: Trimethylpyrazole vs. Chroman: The target’s 3,4,5-trimethylpyrazole substituent likely enhances metabolic stability compared to PKM-833’s trifluoromethyl-chroman group, as methyl groups resist oxidative metabolism better than fluorinated aromatic systems . 2-Methoxyphenyl vs.
Biological Activity :
Pharmacological and Physicochemical Properties
- Lipophilicity : The target’s 2-methoxyphenyl and trimethylpyrazole substituents likely confer moderate logP values (~3–4), balancing solubility and membrane permeability.
- Metabolic Stability : Trimethylpyrazole’s resistance to CYP450-mediated oxidation may reduce first-pass metabolism compared to PKM-833’s chroman group .
- Target Selectivity : The piperazine-carboxamide scaffold is shared with FAAH inhibitors, but the absence of a urea moiety (as in PKM-833) might shift selectivity toward kinase targets (e.g., glycogen synthase kinase 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
